Etomidate

Catalog No.
S527602
CAS No.
33125-97-2
M.F
C14H16N2O2
M. Wt
244.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etomidate

CAS Number

33125-97-2

Product Name

Etomidate

IUPAC Name

ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m1/s1

InChI Key

NPUKDXXFDDZOKR-LLVKDONJSA-N

SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2

Solubility

4.77e-01 g/L

Synonyms

Etomidate, Amidate, Ethomidate, Hypnomidate, R 26490, R-26490, R26490, Radenarkon

Canonical SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2

Isomeric SMILES

CCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2

Description

The exact mass of the compound Etomidate is 244.1212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Induction Agent for Anesthesia

Etomidate's primary use in scientific research is as an induction agent for anesthesia. It rapidly induces unconsciousness, making it valuable for studies investigating various aspects of anesthesia, such as:

  • Hemodynamic stability: Etomidate offers minimal cardiovascular depression compared to other induction agents like propofol PubMed: . This makes it beneficial for research on patients with pre-existing heart conditions, where maintaining stable blood pressure is crucial PubMed: .
  • Rapid sequence intubation: Etomidate's fast onset of action is advantageous in research involving rapid sequence intubation, a procedure used in emergency situations where airway control is needed quickly PubMed.
  • Comparison studies: Researchers often compare etomidate with other induction agents like propofol to assess their efficacy, side effects, and suitability for specific patient populations PubMed: .

Important Consideration

While etomidate offers benefits, recent research suggests a potential link between its use and adrenal suppression, particularly in critically ill patients PubMed: . This necessitates careful evaluation and consideration of alternative agents in such research settings.

Research on Neurological Function

Etomidate's minimal effect on cerebral blood flow has sparked interest in its use for research on neurological function. Studies have explored its potential for:

  • Preserving brain function during anesthesia: Etomidate's limited impact on cerebral blood flow might be advantageous in research investigating methods to minimize the effects of anesthesia on brain activity PubMed.

Etomidate is a non-barbiturate hypnotic agent primarily used for the induction of general anesthesia. It is chemically classified as the ethyl ester of 1-(α-methylbenzyl)imidazole-5-carboxylic acid. Structurally, etomidate is a derivative of imidazole, which distinguishes it from other anesthetics such as barbiturates and propofol. The compound is characterized by its rapid onset of action, typically inducing unconsciousness within 30 to 60 seconds following intravenous administration, and its relatively short duration of effect, which lasts approximately 3 to 5 minutes at standard doses .

Etomidate lacks analgesic properties, making it unsuitable for procedures requiring pain management. Its use can be associated with side effects such as postoperative nausea and vomiting, and it has been noted to suppress adrenal corticosteroid synthesis by inhibiting the enzyme 11β-hydroxylase, which can lead to transient adrenal insufficiency .

The precise mechanism of etomidate's anesthetic action remains under investigation. However, it is believed to act at the level of the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system, promoting sedation and unconsciousness [].

Etomidate is generally well-tolerated, but potential side effects include:

  • Suppression of adrenal cortex function: Etomidate can transiently inhibit cortisol production, which may be a concern in critically ill patients.
  • Myoclonic movements: Involuntary muscle jerks can occur during induction or emergence from anesthesia.
  • Pain on injection: Etomidate can cause local irritation at the injection site.

Etomidate undergoes hydrolysis in the plasma and liver to form an inactive carboxylic acid derivative. The primary metabolic pathway involves the action of hepatic esterases, which break down etomidate into its major metabolite, R-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid. This process is rapid, contributing to etomidate's short duration of action .

The synthesis of etomidate involves several steps:

  • Formation of Intermediates: Reaction between α-methylbenzylamine and ethyl chloroacetate forms N-ethoxycarbonylmethyl-N-1-phenylethylamine.
  • Formylation: This intermediate undergoes formylation using formic acid.
  • Heterocyclization: A Marckwald-type reaction occurs with potassium thiocyanate leading to the formation of a thiol intermediate.
  • Dethionation: The final product is obtained through oxidative dethionation using nitric and nitrous acids .

Etomidate acts primarily on the gamma-aminobutyric acid (GABA) receptor system in the central nervous system. It enhances GABAergic transmission by binding to a specific site on the GABA_A receptor, facilitating chloride ion influx and resulting in neuronal hyperpolarization . The compound exhibits a unique pharmacological profile:

  • Potency: The (R)-enantiomer is significantly more potent than its (S)-counterpart.
  • Cardiorespiratory Stability: Unlike many anesthetics, etomidate maintains hemodynamic stability during administration, making it favorable for patients with cardiovascular concerns .

The synthesis of etomidate can be summarized in several key steps:

  • Initial Reaction: α-Methylbenzylamine reacts with ethyl chloroacetate.
  • Formylation and Cyclization: Subsequent reactions involving formic acid and thiocyanates lead to the formation of a cyclic intermediate.
  • Final Product Formation: Oxidative processes yield etomidate from the thiol intermediate.

This synthetic route highlights etomidate's unique imidazole structure and its derivation from amine and ester chemistry .

Etomidate is primarily utilized in clinical settings for:

  • Induction of General Anesthesia: It is particularly advantageous in situations where rapid recovery is required.
  • Procedural Sedation: Due to its quick onset and short duration, it is often used for short surgical procedures .
  • Emergency Medicine: Its hemodynamic stability makes it suitable for use in critically ill patients.

Despite its benefits, the risk of adrenal suppression limits its long-term use in anesthesia .

Research indicates that etomidate interacts with various pharmacological agents:

  • GABA_A Receptor Modulators: Enhances effects when combined with other sedatives or anesthetics.
  • Adrenocortical Suppressants: Prolonged use can lead to significant suppression of cortisol production due to inhibition of 11β-hydroxylase activity .
  • Drug Metabolism: Etomidate's metabolism may be altered in patients with liver dysfunction or those taking other medications that affect hepatic enzyme activity .

Several compounds share similarities with etomidate in terms of structure or function:

CompoundClassKey Characteristics
PropofolNon-barbiturateRapid onset; provides analgesia; commonly used in anesthesia
ThiopentalBarbiturateLong history in anesthesia; slower recovery compared to etomidate
MethohexitalBarbiturateSimilar action but longer duration than etomidate
ABP-700Etomidate AnalogDesigned to reduce adrenal suppression while maintaining efficacy
MOC-etomidateEtomidate AnalogSoft analog aimed at faster metabolism and reduced side effects

Etomidate's unique profile lies in its rapid action combined with minimal cardiovascular effects, making it distinct among intravenous anesthetics .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

244.121177757 g/mol

Monoisotopic Mass

244.121177757 g/mol

Heavy Atom Count

18

LogP

3.05
2.9

Appearance

Solid powder

Melting Point

142-142.8
67 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z22628B598

GHS Hazard Statements

Aggregated GHS information provided by 213 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (99.06%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in the induction of general anesthesia.

Pharmacology

Etomidate is a non-barbiturate hypnotic that acts at the level of the reticular-activating system to produce anesthesia. Etomidate is an imidazole compound that appears to depress CNS function via GABA. Duration of action is intermediate between thiopental and methohexital, and recovery from a single dose is rapid with little residual depression. Like the barbiturates and propofol, etomidate is does not induce analgesia. Etomidate induces unconsciousness within one circulation time. Recovery is rapid as a result of extensive redistribution and rapid metabolism.
Etomidate is an imidazole derivative with short-acting sedative, hypnotic, and general anesthetic properties. Etomidate appears to have gamma-aminobutyric acid (GABA) like effects, mediated through GABA-A receptor. The action enhances the inhibitory effect of GABA on the central nervous system by causing chloride channel opening events which leads to membrane hyperpolarization.

MeSH Pharmacological Classification

Anesthetics, Intravenous

ATC Code

N - Nervous system
N01 - Anesthetics
N01A - Anesthetics, general
N01AX - Other general anesthetics
N01AX07 - Etomidate

Mechanism of Action

Etomidate binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABRA1 [HSA:2554] [KO:K05175]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

33125-97-2

Absorption Distribution and Excretion

Approximately 75% of the administered dose is excreted in the urine during the first day after injection.

Metabolism Metabolites

Hepatic. Metabolized rapidly by ester hydrolysis to inactive metabolites.

Wikipedia

Etomidate
Chlorcyclizine

Biological Half Life

75 minutes.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Tobias JD. Etomidate in pediatric anesthesiology: Where are we now? Saudi J Anaesth. 2015 Oct-Dec;9(4):451-6. doi: 10.4103/1658-354X.159475. Review. PubMed PMID: 26543467; PubMed Central PMCID: PMC4610094.
2: Raines DE. The pharmacology of etomidate and etomidate derivatives. Int Anesthesiol Clin. 2015 Spring;53(2):63-75. doi: 10.1097/AIA.0000000000000050. Review. PubMed PMID: 25807019.
3: Bruder EA, Ball IM, Ridi S, Pickett W, Hohl C. Single induction dose of etomidate versus other induction agents for endotracheal intubation in critically ill patients. Cochrane Database Syst Rev. 2015 Jan 8;1:CD010225. doi: 10.1002/14651858.CD010225.pub2. Review. PubMed PMID: 25568981.
4: Gu WJ, Wang F, Tang L, Liu JC. Single-dose etomidate does not increase mortality in patients with sepsis: a systematic review and meta-analysis of randomized controlled trials and observational studies. Chest. 2015 Feb;147(2):335-46. doi: 10.1378/chest.14-1012. Review. PubMed PMID: 25255427.
5: Mosier MJ, Lasinski AM, Gamelli RL. Suspected adrenal insufficiency in critically ill burned patients: etomidate-induced or critical illness-related corticosteroid insufficiency?-A review of the literature. J Burn Care Res. 2015 Mar-Apr;36(2):272-8. doi: 10.1097/BCR.0000000000000099. Review. PubMed PMID: 25055003.
6: Erdoes G, Basciani RM, Eberle B. Etomidate--a review of robust evidence for its use in various clinical scenarios. Acta Anaesthesiol Scand. 2014 Apr;58(4):380-9. doi: 10.1111/aas.12289. Epub 2014 Mar 3. Review. PubMed PMID: 24588359.
7: van den Heuvel I, Wurmb TE, Böttiger BW, Bernhard M. Pros and cons of etomidate--more discussion than evidence? Curr Opin Anaesthesiol. 2013 Aug;26(4):404-8. doi: 10.1097/ACO.0b013e328362a84c. Review. PubMed PMID: 23743556.
8: Hunter BR, Kirschner J. In patients with severe sepsis, does a single dose of etomidate to facilitate intubation increase mortality? Ann Emerg Med. 2013 May;61(5):571-2. doi: 10.1016/j.annemergmed.2012.12.024. Epub 2013 Mar 5. Review. PubMed PMID: 23465303.
9: Budde AO, Mets B. Pro: etomidate is the ideal induction agent for a cardiac anesthetic. J Cardiothorac Vasc Anesth. 2013 Feb;27(1):180-3. doi: 10.1053/j.jvca.2012.08.024. Epub 2012 Nov 3. Review. PubMed PMID: 23127694.
10: Malhotra AK. Con: etomidate--the ideal induction agent for a cardiac anesthetic? J Cardiothorac Vasc Anesth. 2013 Feb;27(1):178-9. doi: 10.1053/j.jvca.2012.08.023. Epub 2012 Nov 3. Review. PubMed PMID: 23127693.
11: Chan CM, Mitchell AL, Shorr AF. Etomidate is associated with mortality and adrenal insufficiency in sepsis: a meta-analysis*. Crit Care Med. 2012 Nov;40(11):2945-53. doi: 10.1097/CCM.0b013e31825fec26. Review. PubMed PMID: 22971586.
12: Ray DC, McKeown DW. Etomidate for critically ill patients. Pro: yes we can use it. Eur J Anaesthesiol. 2012 Nov;29(11):506-10. doi: 10.1097/EJA.0b013e32835819b0. Review. PubMed PMID: 22907611.
13: Flynn G, Shehabi Y. Pro/con debate: Is etomidate safe in hemodynamically unstable critically ill patients? Crit Care. 2012 Jul 19;16(4):227. doi: 10.1186/cc11242. Review. PubMed PMID: 22809235; PubMed Central PMCID: PMC3580672.
14: Sneyd JR. Novel etomidate derivatives. Curr Pharm Des. 2012;18(38):6253-6. Review. PubMed PMID: 22762475.
15: Forman SA. Monod-Wyman-Changeux allosteric mechanisms of action and the pharmacology of etomidate. Curr Opin Anaesthesiol. 2012 Aug;25(4):411-8. doi: 10.1097/ACO.0b013e328354feea. Review. PubMed PMID: 22614249; PubMed Central PMCID: PMC3673006.
16: Preda VA, Sen J, Karavitaki N, Grossman AB. Etomidate in the management of hypercortisolaemia in Cushing's syndrome: a review. Eur J Endocrinol. 2012 Aug;167(2):137-43. doi: 10.1530/EJE-12-0274. Epub 2012 May 10. Review. Erratum in: Eur J Endocrinol. 2013 Feb;168(2):X1. PubMed PMID: 22577107.
17: Cherfan AJ, Arabi YM, Al-Dorzi HM, Kenny LP. Advantages and disadvantages of etomidate use for intubation of patients with sepsis. Pharmacotherapy. 2012 May;32(5):475-82. doi: 10.1002/j.1875-9114.2012.01027.x. Epub 2012 Apr 9. Review. PubMed PMID: 22488264.
18: Toft P, Jensen AG. [Etomidate can not be recommended to patients with septic shock]. Ugeskr Laeger. 2011 May 16;173(20):1421-3. Review. Danish. PubMed PMID: 21586246.
19: Heyn J, Geiger C, Hinske CL, Briegel J, Weis F. Medical suppression of hypercortisolemia in Cushing's syndrome with particular consideration of etomidate. Pituitary. 2012 Jun;15(2):117-25. doi: 10.1007/s11102-011-0314-3. Review. PubMed PMID: 21556813.
20: Albert SG, Ariyan S, Rather A. The effect of etomidate on adrenal function in critical illness: a systematic review. Intensive Care Med. 2011 Jun;37(6):901-10. doi: 10.1007/s00134-011-2160-1. Epub 2011 Mar 4. Review. PubMed PMID: 21373823.

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